Enzymatic Kinetic Resolution Performance: High Enantiomeric Purity Attainable for (R)-Enantiomer
While direct data for the propyl ester is limited, studies on closely related 2-phenylpropionic acid (PPA) esters demonstrate that the (R)-enantiomer can be obtained with extremely high enantiomeric purity via enzymatic kinetic resolution. In a study using lipase PS to hydrolyze racemic PPA isobutyl ester, the (R)-enantiomer was achieved with an enantiomeric excess (ee) of 99.59% and a conversion of 91.12% [1]. This establishes a performance benchmark for the 2-arylpropionic acid ester class, indicating that procuring the pure (R)-enantiomer of the propyl ester is a critical starting point for developing similar high-selectivity enzymatic processes.
| Evidence Dimension | Enantiomeric Excess (ee) of (R)-enantiomer after enzymatic resolution |
|---|---|
| Target Compound Data | Not directly reported for propyl ester; class-level performance expected |
| Comparator Or Baseline | (R)-enantiomer from racemic PPA isobutyl ester |
| Quantified Difference | Achieved ee of 99.59% and conversion of 91.12% for the isobutyl ester [1] |
| Conditions | Lipase PS from Pseudomonas cepacia, 20 mg/mL enzyme, 30 mmol/L substrate, 55°C, pH 6.0, 26 hours, aqueous system |
Why This Matters
This data substantiates that high-purity (R)-2-arylpropionic acid esters are viable products of enzymatic resolution, justifying the procurement of the pure (R)-enantiomer for biocatalytic process development rather than a racemic mixture.
- [1] Zhang, P., Cheng, Q., Zeng, L., Xu, W., Yuan, X., & Tang, K. (2019). Enzymatic enantioselective hydrolysis of 2-phenylpropionic acid ester: Experiment and simulation. Chemical Engineering Research and Design, 150, 249-259. View Source
